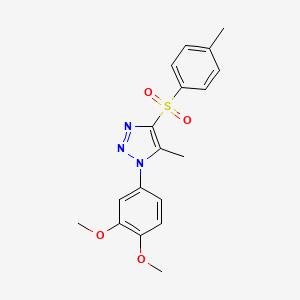![molecular formula C19H22N6O3S B2791343 [4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-quinoxalin-2-ylmethanone CAS No. 2034208-68-7](/img/new.no-structure.jpg)
[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-quinoxalin-2-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-quinoxalin-2-ylmethanone is a useful research compound. Its molecular formula is C19H22N6O3S and its molecular weight is 414.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to changes in the biochemical pathways . The interaction often involves the formation of a complex between the compound and its target, which can inhibit or enhance the target’s activity.
Biochemical Pathways
Pyrazole derivatives have been found to affect various biological pathways . For instance, they have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways, leading to diverse downstream effects.
Result of Action
Based on the known activities of similar compounds, it can be inferred that the compound could have a wide range of effects at the molecular and cellular levels . These effects could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, inhibition of HIV replication, reduction of oxidative stress, inhibition of microbial growth, inhibition of tubercular bacteria, regulation of blood glucose levels, inhibition of malarial parasites, and inhibition of cholinesterase .
Eigenschaften
CAS-Nummer |
2034208-68-7 |
|---|---|
Molekularformel |
C19H22N6O3S |
Molekulargewicht |
414.48 |
IUPAC-Name |
[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-quinoxalin-2-ylmethanone |
InChI |
InChI=1S/C19H22N6O3S/c1-13-18(14(2)23-22-13)29(27,28)25-9-5-8-24(10-11-25)19(26)17-12-20-15-6-3-4-7-16(15)21-17/h3-4,6-7,12H,5,8-11H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
IQVVFERGXZSHDA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 7-butyl-6-(2,5-dichlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2791261.png)
![N-(3-chloro-4-fluorophenyl)-2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2791262.png)
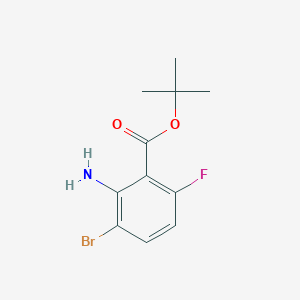
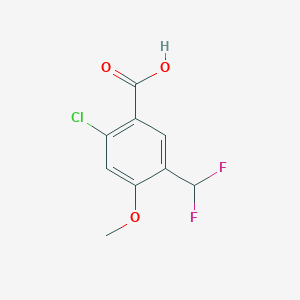

![1'-[(3-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2791267.png)
![7-(4-(2-ethoxyethyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2791269.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-methoxyphenyl)methanone](/img/structure/B2791272.png)
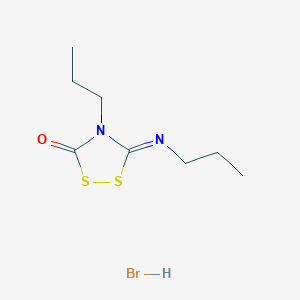
![2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2791274.png)
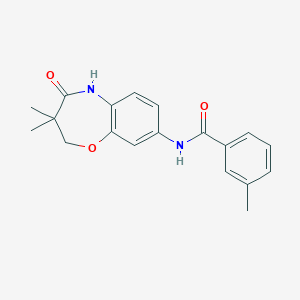
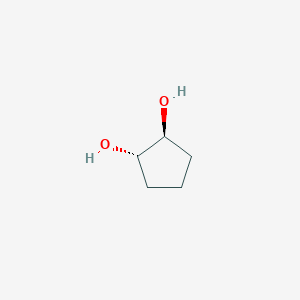
![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2791277.png)
